(4-methoxypyridin-2-yl)methyl Acetate
Overview
Description
(4-methoxypyridin-2-yl)methyl acetate is a chemical compound that belongs to the class of organic compounds known as pyridines. These are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms. The methoxy group attached to the pyridine ring indicates the presence of a methoxy functional group (an oxygen atom bonded to a methyl group) on the fourth position of the ring, while the methyl acetate moiety is attached to the second position of the pyridine ring.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in various studies. For instance, the three-component reactions involving 4-methoxypyridine with acetylenedicarboxylates and arylidene cyanoacetates can lead to a diverse set of molecular structures, including polysubstituted derivatives, with high yields and good diastereoselectivity under different substrates and reaction conditions . Another study describes the synthesis of pyridinium salts from 5-methoxyisoxazoles and pyridinium ylides, which can be further transformed into various pyrrole derivatives . These methods demonstrate the versatility of pyridine derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and diverse, as indicated by the synthesis of various substituted phenylthiazolidin-5-ylidene acetate derivatives . The molecular diversity is further highlighted by the synthesis of novel oxime esters derived from a piperidin-4-one core, which involves multiple steps including condensation, methylation, and oximation . The molecular structure of these compounds is characterized using various spectroscopic techniques, ensuring the correct identification of the synthesized molecules.
Chemical Reactions Analysis
Pyridine derivatives can undergo a range of chemical reactions. For example, the synthesis of alkyl 5-hydroxy-pyridin-2-yl acetates involves selective functionalization of halogenated pyridines through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed reactions . Additionally, the synthesis of benzimidazole derivatives from methoxypropoxy-substituted pyridine N-oxides demonstrates the reactivity of these compounds in condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be investigated using computational methods such as Density Functional Theory (DFT) and Hartree Fock (HF) calculations. These methods can predict various properties, including molecular orbitals, bond lengths, bond angles, and thermodynamic properties . Experimental techniques such as IR, NMR, and mass spectroscopy complement these theoretical predictions and provide a comprehensive understanding of the physical and chemical properties of the compounds .
Scientific Research Applications
Efficient Synthesis
- An efficient methodology for the synthesis of (4-methoxypyridin-2-yl)methyl acetate derivatives has been developed. This method offers high-yield routes for large-scale synthesis and potential access to other heterocyclic analogues (Morgentin et al., 2009).
Alkaloid Isolation
- The compound has been identified in the isolation of new alkaloids from the stem tuber of Pinellia pedatisecta. These alkaloids have shown significant cytotoxicity against human cervical cancer HeLa cells (Du et al., 2018).
Antagonist Activity
- It has been used in the development of a potent alpha(v)beta(3) receptor antagonist, demonstrating efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).
Novel Synthesis Processes
- Novel synthesis processes for thiazolo[5,4-c]pyridines and imidazo[4,5-c]pyridines using derivatives of (4-methoxypyridin-2-yl)methyl acetate have been discovered (Katner & Brown, 1990).
Fungicidal Activity
- Derivatives of (4-methoxypyridin-2-yl)methyl acetate have been synthesized and shown to exhibit fungicidal activities, particularly against Fusarium graminearum and F. solani (Wen-ming, 2011).
Antibiotic Side Chain Synthesis
- It has been used in the preparation of key side chains for fourth-generation cephem antibiotics (Tatsuta et al., 1994).
Production Process Improvement
- Improved synthesis processes for (Z)-2-Methoxyimino-2-(2-aminothiazo-4-yl) acetate, a compound related to (4-methoxypyridin-2-yl)methyl acetate, have been developed to simplify operations and reduce production costs (Jing, 2003).
properties
IUPAC Name |
(4-methoxypyridin-2-yl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(11)13-6-8-5-9(12-2)3-4-10-8/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCRVEDHQYCQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC=CC(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443968 | |
Record name | (4-Methoxypyridin-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxypyridin-2-yl)methyl Acetate | |
CAS RN |
16665-37-5 | |
Record name | (4-Methoxypyridin-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.